

# Optimizing (S,S)-BMS-984923 dosage for maximal receptor occupancy

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## Compound of Interest

Compound Name: (S,S)-BMS-984923

CAS No.: 1375752-77-4

Cat. No.: B12400542

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## Technical Support Center: (S,S)-BMS-984923

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S,S)-BMS-984923, a silent allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for (S,S)-BMS-984923?

A1: (S,S)-BMS-984923, also known as ALX-001, is a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).<sup>[1][2]</sup> It functions by binding to mGluR5 and reducing its interaction with cellular prion protein (PrPC) bound to amyloid- $\beta$  oligomers (A $\beta$ ).<sup>[3][4]</sup> This action prevents the neurotoxic signaling cascade initiated by A $\beta$  without affecting the normal physiological signaling of glutamate.<sup>[2][4][5]</sup>

Q2: What is the recommended starting dosage for preclinical in vivo experiments?

A2: For mouse models of Alzheimer's disease, a dosage of 3.75 mg/kg administered twice daily via oral gavage has been shown to be effective in restoring memory deficits and reversing synapse loss.[1] This dosage was selected to ensure nearly complete and continuous receptor occupancy.[4]

Q3: What level of receptor occupancy can be expected at different doses?

A3: Preclinical studies have demonstrated high brain mGluR5 occupancy with **(S,S)-BMS-984923**. In monkeys, single intravenous doses ranging from 0.03 to 1.0 mg/kg resulted in receptor occupancy from 27% to 94.4%.[1] In mice, a single oral dose of 7.5 mg/kg achieved an average receptor occupancy of 98% across brain regions.[1] A Phase 1 study in healthy older adults established an IC50 of 33.9 ng/mL and an IC80 of 135.7 ng/mL for plasma concentration, indicating the levels needed for 50% and 80% receptor occupancy, respectively.[6][7]

Q4: Is **(S,S)-BMS-984923** brain penetrant?

A4: Yes, **(S,S)-BMS-984923** has been shown to be brain penetrant in animal models.[2][5] In mice, brain concentrations were nearly as high as plasma concentrations three hours after a 7.5 mg/kg oral dose.[1][4]

Q5: What are the human equivalent doses being tested in clinical trials?

A5: Ongoing Phase 1 clinical trials are evaluating multiple ascending doses of **(S,S)-BMS-984923** in healthy volunteers and individuals with Alzheimer's disease and Parkinson's disease.[1] The doses being tested are 50 mg, 100 mg, and 150 mg, administered orally twice daily.[1][8]

## Troubleshooting Guides

Problem: Inconsistent results in cognitive behavioral assays in mouse models.

- Possible Cause 1: Suboptimal Dosing Regimen.
  - Solution: Ensure a dosing schedule that maintains consistent receptor occupancy. Based on preclinical data, twice-daily oral gavage of 3.75 mg/kg has been effective.[1][4] Verify the formulation and administration technique to ensure accurate dosing.

- Possible Cause 2: Variability in Amyloid- $\beta$  Oligomer Preparation.
  - Solution: The neurotoxic effects that **(S,S)-BMS-984923** is designed to block are mediated by A $\beta$  oligomers.[5] Ensure a consistent and validated protocol for the preparation and characterization of A $\beta$  oligomers to reduce experimental variability.
- Possible Cause 3: Age and Pathology of the Animal Model.
  - Solution: The effectiveness of **(S,S)-BMS-984923** has been demonstrated in aged APP/PS1 mice with established pathology.[1] Consider the age and disease progression stage of your animal model, as this may influence the therapeutic window.

Problem: Difficulty in assessing receptor occupancy in vivo.

- Possible Cause 1: Lack of appropriate imaging tools.
  - Solution: Positron Emission Tomography (PET) imaging with the radioligand [18F]FPEB is the established method for visualizing and quantifying mGluR5 occupancy by **(S,S)-BMS-984923** in vivo.[1][9]
- Possible Cause 2: Incorrect timing of imaging post-dose.
  - Solution: Pharmacokinetic data from preclinical studies can guide the optimal timing for PET imaging to capture peak receptor occupancy. In mice, brain concentrations are high at 3 hours post-oral dose.[1][4]

## Data Summary Tables

Table 1: Preclinical Dosages and Receptor Occupancy of **(S,S)-BMS-984923**

Species	Dose	Route	Receptor Occupancy	Reference
Monkey	0.03 mg/kg	IV	27%	[1]
Monkey	1.0 mg/kg	IV	94.4%	[1]
Mouse	7.5 mg/kg	Oral	98%	[1]
Mouse	3.75 mg/kg (twice daily)	Oral	Near complete	[4]

Table 2: Clinical Trial Dosages of **(S,S)-BMS-984923**

Population	Dose	Route	Frequency	Reference
Healthy Volunteers	50, 100, 150 mg	Oral	Twice Daily	[1]
Alzheimer's Disease Patients	50, 100, 150 mg	Oral	Twice Daily	[1]
Parkinson's Disease Patients	50, 100 mg	Oral	Twice Daily	[8]

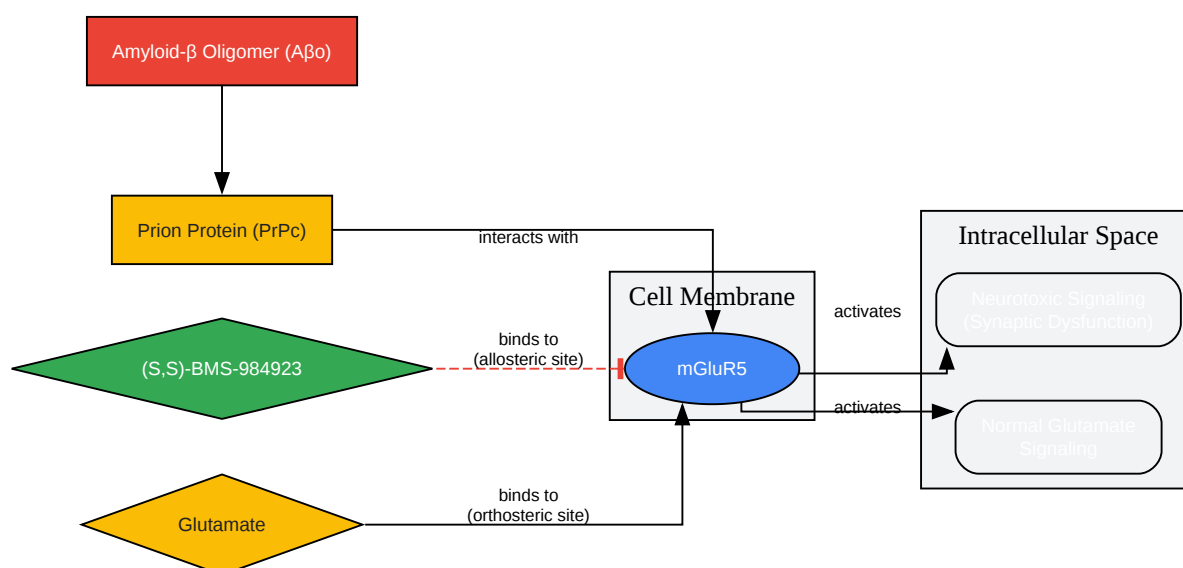
## Experimental Protocols

### Protocol 1: In Vivo Dosing in a Mouse Model of Alzheimer's Disease

- **Compound Preparation:** Prepare a suspension of **(S,S)-BMS-984923** for oral gavage. A suggested vehicle is a mixture of PEG300, Tween-80, and saline.[2]
- **Animal Model:** Utilize an appropriate transgenic mouse model of Alzheimer's disease, such as the APP<sup>swe</sup>/PS1 $\Delta$ E9 strain.[1]
- **Dosing Regimen:** Administer **(S,S)-BMS-984923** at a dose of 3.75 mg/kg via oral gavage twice daily.[4]

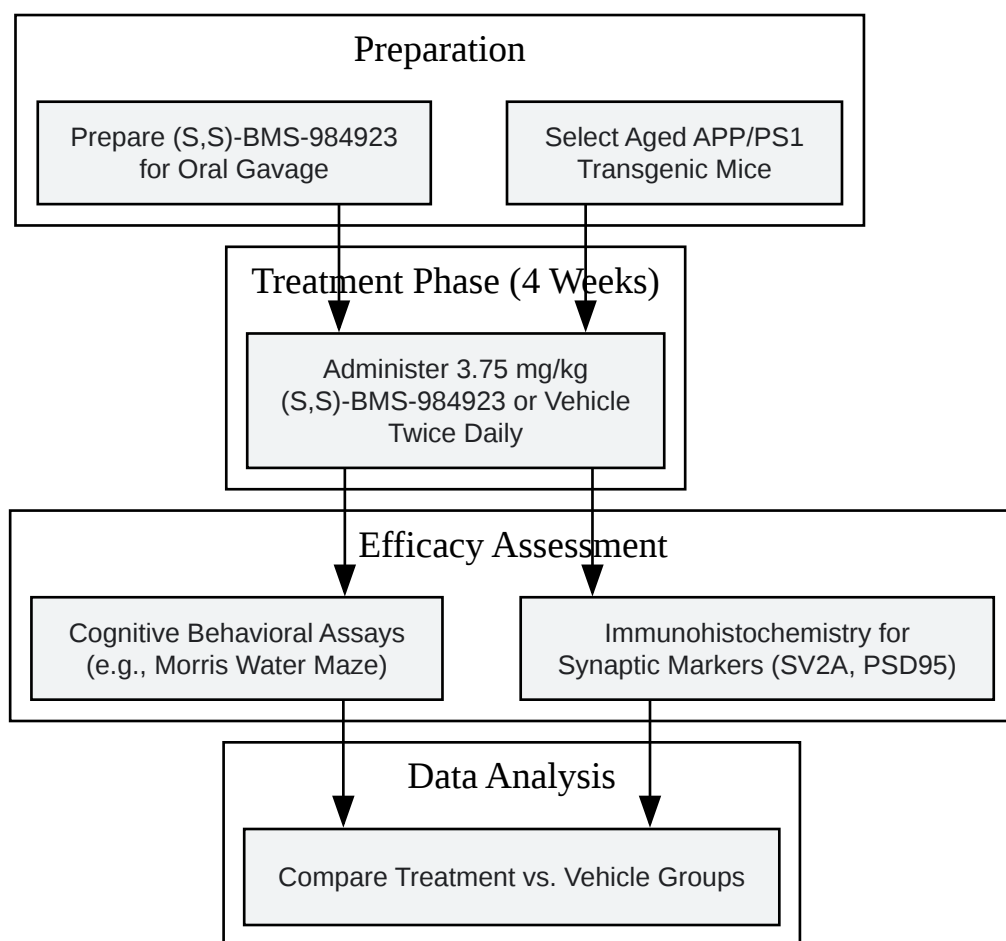
- Treatment Duration: A 4-week treatment period has been shown to be effective in rescuing memory deficits and synaptic depletion.[1]
- Behavioral and Histological Analysis: Following the treatment period, conduct cognitive behavioral assays (e.g., Morris water maze, novel object recognition) and immunohistochemical analysis of synaptic markers (e.g., SV2A, PSD95) to assess efficacy. [1]

## Visualizations



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Caption: Mechanism of action of **(S,S)-BMS-984923**.



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Caption: Preclinical experimental workflow.

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